Oral:Parenteral Potency Ratio: Noracymethadol Hydrochloride vs. LAAM and Dinor-LAAM
Noracymethadol (as nor-LAAM) exhibits an oral:parenteral potency ratio of 1:10, meaning subcutaneous (SC) administration yields 10-fold greater potency than oral dosing [1]. In contrast, both LAAM and dinor-LAAM show a ratio of only 1:3, indicating significantly more consistent bioavailability across routes [1]. Noracymethadol also demonstrates a more rapid onset and shorter duration of action compared to LAAM and dinor-LAAM [1]. This differential pharmacokinetic–pharmacodynamic profile establishes that route of administration critically determines the relative potency rank order among these structurally related opioids.
| Evidence Dimension | Oral:parenteral potency ratio (rat discriminative stimulus assay) |
|---|---|
| Target Compound Data | 1:10 (oral:SC) for noracymethadol (nor-LAAM); more rapid onset, shorter duration |
| Comparator Or Baseline | LAAM: 1:3 (oral:SC); dinor-LAAM: 1:3 (oral:SC); both slow onset, long duration |
| Quantified Difference | Noracymethadol's oral:parenteral ratio is 3.3-fold higher (greater route-dependence) than LAAM or dinor-LAAM |
| Conditions | Rats trained to discriminate saline vs. morphine in a two-choice discrete-trial avoidance paradigm; SC and oral administration |
Why This Matters
This evidence dictates that any comparative study using only one route of administration will misrepresent noracymethadol's potency relative to LAAM, making route-specific dosing essential for accurate procurement of reference standards.
- [1] Holtzman, S.G. (1979). Discriminative stimulus properties of levo-alpha-acetylmethadol and its metabolites. Pharmacology Biochemistry and Behavior, 10(4):565–568. View Source
